

IUPAC name for C₆H₁₁(CH₂)₄OH

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Compound of Interest

Compound Name: 4-cyclohexylbutan-1-ol

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An In-Depth Technical Guide to **4-Cyclohexylbutan-1-ol**

Introduction

4-Cyclohexylbutan-1-ol, with the chemical formula C₁₀H₂₀O, is an organic compound belonging to the alcohol family.^{[1][2]} Its structure consists of a cyclohexyl ring attached to a four-carbon linear chain (butane) which is terminated by a primary hydroxyl group.^{[2][3]} This unique combination of a bulky, nonpolar cycloalkane and a reactive polar functional group makes it a subject of interest in various fields of chemical synthesis. It is primarily utilized as a chemical intermediate and an organic building block for the synthesis of more complex molecules.^{[4][5]} This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

4-Cyclohexylbutan-1-ol is a liquid at room temperature.^[3] Its properties are characterized by the interplay between the hydrophobic cyclohexylbutyl chain and the hydrophilic alcohol group. The key physicochemical data are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	4-Cyclohexylbutan-1-ol	[2][6]
Synonyms	Cyclohexanebutanol	[3][7]
CAS Number	4441-57-0	[2]
Molecular Formula	C ₁₀ H ₂₀ O	[1][8]
Molecular Weight	156.27 g/mol	[1][3]
Form	Liquid	[3]
Density	0.902 g/mL at 25 °C	[3]
Boiling Point	103-104 °C at 4 mmHg	[3]
Flash Point	109 °C (228 °F) - closed cup	[3][8]
Refractive Index	n _{20/D} 1.466	[3]
Solubility	Soluble in water (193.4 mg/L at 25 °C, est.)	[8]

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of **4-Cyclohexylbutan-1-ol** involves the reduction of a carboxylic acid precursor, 4-cyclohexylbutyric acid.[4] This method utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to efficiently convert the carboxyl group to a primary alcohol.

Detailed Experimental Protocol: Reduction of 4-Cyclohexylbutyric Acid

This protocol is adapted from established chemical synthesis literature.[4]

Materials:

- 4-Cyclohexylbutyric acid
- Lithium aluminum hydride (LiAlH₄), 1M solution in Tetrahydrofuran (THF)

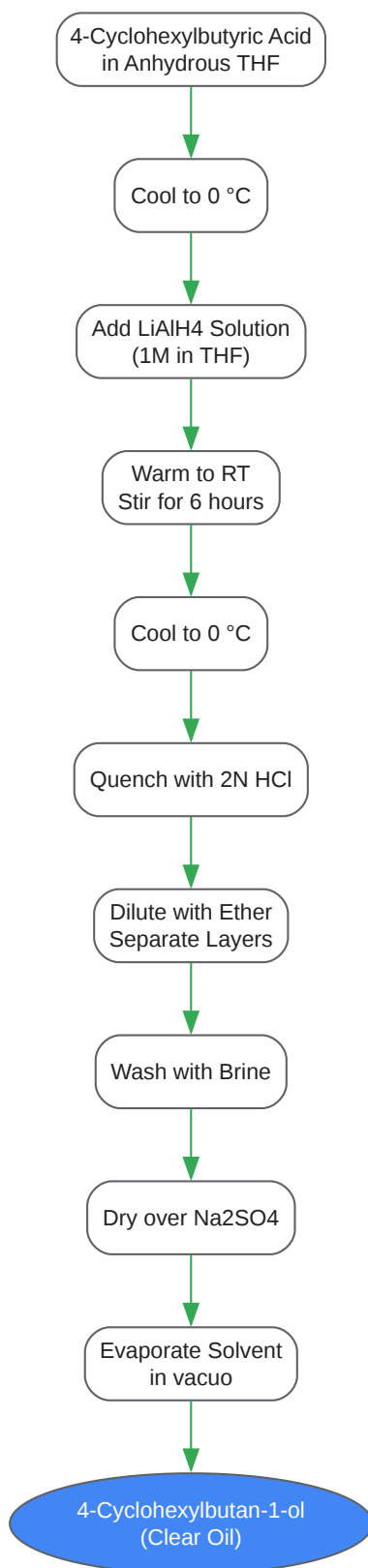
- Anhydrous THF
- 2N Hydrochloric acid (HCl)
- Diethyl ether
- Saturated aqueous brine
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4)

Procedure:

- A solution of 4-cyclohexylbutyric acid in 15 mL of anhydrous THF is prepared in a suitable reaction flask.
- The flask is cooled to 0 °C in an ice bath.
- 15 mL of a 1M solution of lithium aluminum hydride in THF is added slowly to the cooled solution. Gas evolution will be observed.
- After the gas evolution ceases, the reaction is allowed to warm to room temperature.
- The mixture is stirred for six hours at room temperature.
- The reaction is then cooled back to 0 °C and carefully quenched by the dropwise addition of 2N HCl.
- The mixture is diluted with diethyl ether, and the organic and aqueous layers are separated using a separatory funnel.
- The organic layer is washed with saturated aqueous brine and then dried over anhydrous sodium sulfate or magnesium sulfate.
- The solvent is removed by evaporation in vacuo to yield **4-Cyclohexylbutan-1-ol** as a clear oil.^[4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Cyclohexylbutan-1-ol**.



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Workflow for the synthesis of **4-Cyclohexylbutan-1-ol**.

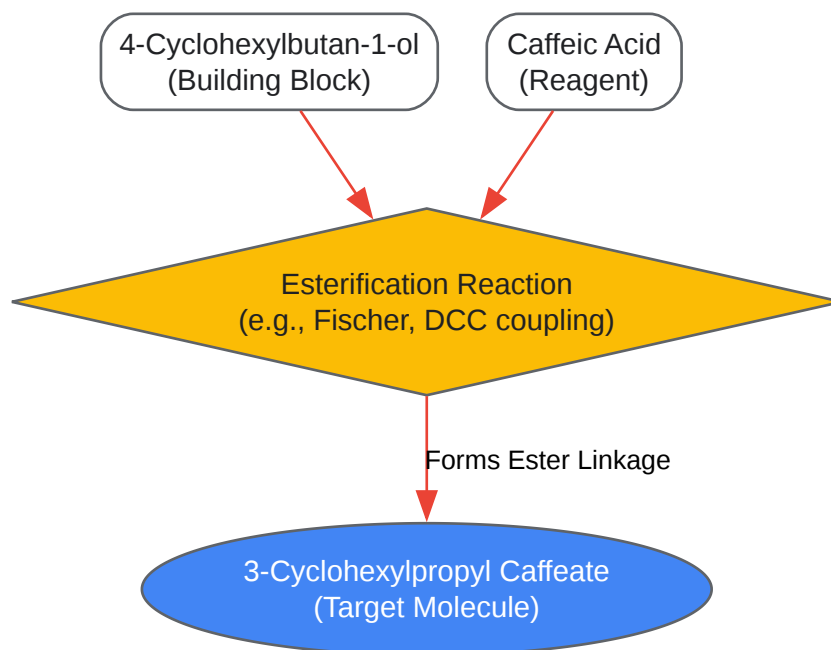
Applications in Research and Development

4-Cyclohexylbutan-1-ol is not typically used as a final product but serves as a valuable building block in organic synthesis.[4] Its bifunctional nature—a reactive hydroxyl group and a sterically significant cyclohexyl moiety—allows for its incorporation into a wide range of larger molecules. For professionals in drug development, such structures are useful for creating scaffolds that can explore hydrophobic binding pockets in biological targets.

One documented application is its use as a precursor for the synthesis of 3-cyclohexylpropyl caffeate, which involves an esterification reaction between the alcohol and caffeic acid.[5] This demonstrates its utility in creating novel ester derivatives for further study. The compound is intended for research and development or manufacturing use only, not for direct medicinal or consumer applications.[4]

Logical Relationship: Role as a Synthetic Intermediate

The diagram below illustrates the role of **4-Cyclohexylbutan-1-ol** as a building block in the synthesis of a more complex target molecule, 3-cyclohexylpropyl caffeate.



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Application of **4-Cyclohexylbutan-1-ol** as a building block.

Safety and Handling

While comprehensive GHS hazard classifications for **4-Cyclohexylbutan-1-ol** are not consistently available, standard laboratory precautions for handling chemical reagents should be strictly followed. The available safety information is summarized below.

Safety Aspect	Recommendation	Source(s)
General Handling	For R&D use only. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.	
Personal Protective Equipment (PPE)	Wear protective gloves, safety glasses, and a lab coat.	
Inhalation	If inhaled, move the person into fresh air. If breathing is difficult, give artificial respiration.	
Skin Contact	In case of contact, wash off with soap and plenty of water.	
Eye Contact	In case of contact, flush eyes with water as a precaution.	
Ingestion	If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person.	
Extinguishing Media	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.	
Storage	Store at room temperature in a tightly closed container.	[4]

Conclusion

4-Cyclohexylbutan-1-ol is a useful primary alcohol characterized by a C10 aliphatic-cyclic structure. Its principal value lies in its role as a versatile intermediate for organic synthesis, enabling the construction of more complex molecules with potential applications in medicinal chemistry and materials science. While detailed toxicological data is limited, it should be handled with the standard care afforded to all laboratory chemicals. The well-defined synthesis protocol makes it an accessible building block for a variety of research and development projects.

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